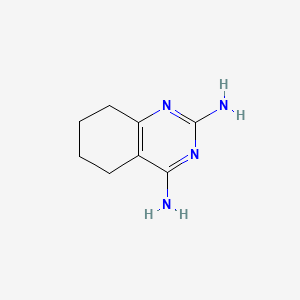

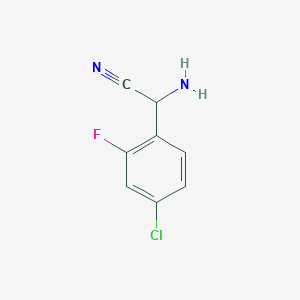

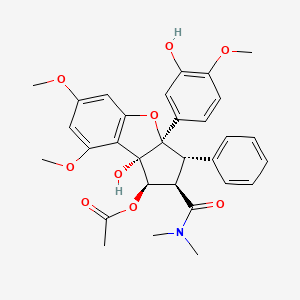

![molecular formula C6H13NO B3248842 [1-(1-Aminoethyl)cyclopropyl]methanol CAS No. 1896847-05-4](/img/structure/B3248842.png)

[1-(1-Aminoethyl)cyclopropyl]methanol

Overview

Description

“[1-(1-Aminoethyl)cyclopropyl]methanol” is a chemical compound with the molecular weight of 101.15 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “[1-(1-Aminoethyl)cyclopropyl]methanol” can be represented by the SMILES stringNCC1(CO)CC1 . The InChI code for this compound is 1S/C5H11NO/c6-3-5(4-7)1-2-5/h7H,1-4,6H2 . Physical And Chemical Properties Analysis

“[1-(1-Aminoethyl)cyclopropyl]methanol” is a solid at room temperature . It has a molecular weight of 101.15 . The compound is represented by the SMILES stringNCC1(CO)CC1 and the InChI code 1S/C5H11NO/c6-3-5(4-7)1-2-5/h7H,1-4,6H2 .

Scientific Research Applications

Synthesis of Novel Cyclopropyl Carbocyclic Nucleosides

- Cyclopropyl carbocyclic nucleosides have been synthesized starting from (−)-(Z)-methanohomoserine, featuring quaternary stereogenic centers and opposite chirality. This includes derivatives with an amino alcohol function at C-1 and a methylene spacer between the base and the carbocyclic ring, relevant in the development of new cyclopropyl nucleosides (Rifé & Ortuño, 1999).

Reactions of Cyclopropyl Epoxides

- Cyclopropyl epoxides with aryl substituents undergo acid-catalyzed rearrangement to arylcyclobutenes and in methanol form stereoisomeric aryl-1-methoxycyclobutanes. This demonstrates the utility of cyclopropyl epoxides in generating diverse molecular structures (Donnelly & Hoey, 1975).

Acid-Induced Reactions of Cyclopropyl Methanols

- Studying the reactions of cyclopropyl-ferrocenyl methanols under mild acidic conditions reveals the stereospecific ring opening and the influence of substituents on the reaction (Horspool & Thomson, 1977).

Halohydrofurans from Cyclopropyl Methanols

- A method to create 3-halohydrofurans via Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols is described. This method is applicable to cyclopropyl methanols with various functional groups, showcasing a versatile approach in synthesizing halohydrofurans (Mothe et al., 2011).

Inhibition of Methanol Dehydrogenase by Cyclopropane-Derived Inhibitors

- Research into cyclopropane-inactivated methanol dehydrogenase reveals insights into the mechanism of inhibition and suggests potential uses in studying enzyme-inhibitor interactions (Frank et al., 1989).

Synthesis of Macrolactams from Cyclopropyl Derivatives

- Macrolactams cyclo(3α-aminodeoxycholic amide)2 and cyclo(3α-aminodeoxycholic amide)3 were synthesized from pentafluorophenyl esters of linear precursors, including cyclopropyl derivatives. This research provides a pathway for creating complex macrolactams (Feigel et al., 2006).

Oxygen Acidity in Cyclopropyl Derivative Radical Cations

- A study on the reactivity of radical cations from cyclopropyl(4-methoxyphenyl)phenylmethanol revealed insights into oxygen acidity and the competition between O-neophyl shift and C-cyclopropyl beta-scission in 1,1-diarylalkoxyl radicals (Bietti et al., 2006).

Hydrogen Bonding in Cyclopropyl Methanols

- Microwave spectroscopy and quantum chemical calculations on (1-fluorocyclopropyl)methanol help understand the conformational preferences and hydrogen bonding dynamics in cyclopropyl methanols (Møllendal et al., 2004).

Catalysis in Huisgen 1,3-Dipolar Cycloadditions

- The study describes a tris(triazolyl)methanol-Cu(I) structure-based catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating its efficacy under various conditions, highlighting the role of cyclopropyl derivatives in catalysis (Ozcubukcu et al., 2009).

Safety and Hazards

“[1-(1-Aminoethyl)cyclopropyl]methanol” is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate that it is a hazard (GHS07) and the signal word is "Warning" . Precautionary statements include recommendations to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor if swallowed .

properties

IUPAC Name |

[1-(1-aminoethyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7)6(4-8)2-3-6/h5,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKKEBDJRLRCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1-Aminoethyl)cyclopropyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

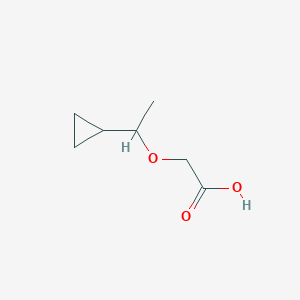

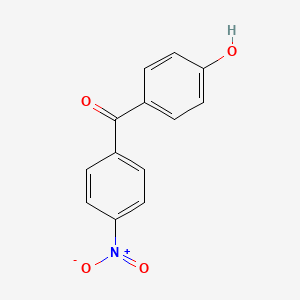

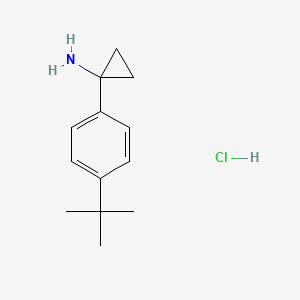

![3-(Trifluoromethyl)imidazo[1,5-A]pyridine](/img/structure/B3248769.png)

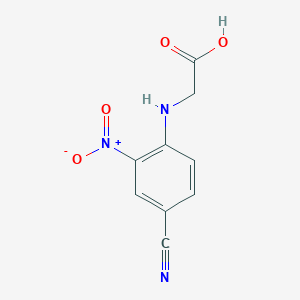

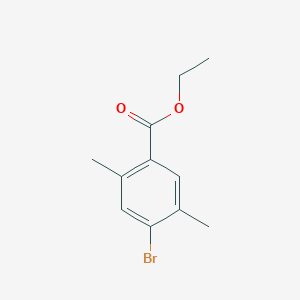

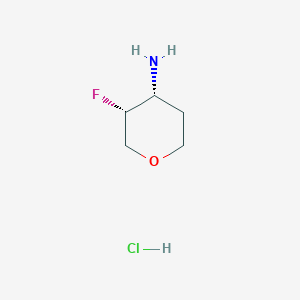

![2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde](/img/structure/B3248825.png)

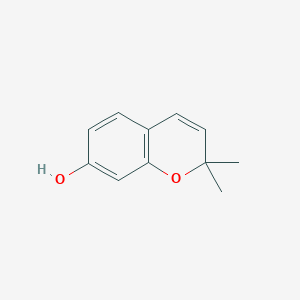

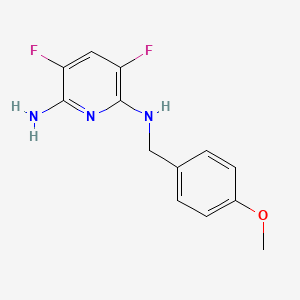

![3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide](/img/structure/B3248847.png)